1,1'-[Hexane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)
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Overview
Description
1,1’-[Hexane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) is a complex organic compound with the molecular formula C26H24N2O6. This compound is characterized by its unique structure, which includes a hexane backbone linked to phenylene and pyrrole-2,5-dione groups. It is often utilized in various scientific research fields due to its distinct chemical properties.
Preparation Methods
The synthesis of 1,1’-[Hexane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) typically involves multiple steps. One common synthetic route includes the reaction of hexane-1,4-diol with 4-nitrophenol to form a bis(4-nitrophenyl) ether intermediate. This intermediate is then reduced to bis(4-aminophenyl) ether, which undergoes a cyclization reaction with maleic anhydride to yield the final product. The reaction conditions often involve the use of solvents like dioxane and catalysts such as perchloric acid .
Chemical Reactions Analysis
1,1’-[Hexane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the pyrrole rings are substituted with different nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1’-[Hexane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes or pathways involved in disease processes.
Mechanism of Action
The mechanism of action of 1,1’-[Hexane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. Its unique structure allows it to interact with multiple targets, making it a versatile compound in research .
Comparison with Similar Compounds
When compared to similar compounds, 1,1’-[Hexane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) stands out due to its specific structural features and reactivity. Similar compounds include:
1,1’-[Methylenedi-4,1-phenylene]di(1H-pyrrole-2,5-dione): This compound has a methylene linkage instead of a hexane backbone, resulting in different chemical properties.
1,1’-[Propane-2,2-diylbis(4,1-phenyleneoxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione): This compound features a propane linkage, which affects its reactivity and applications.
These comparisons highlight the uniqueness of 1,1’-[Hexane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) in terms of its structural and chemical properties.
Properties
IUPAC Name |
1-[4-[4-[4-(2,5-dioxopyrrol-1-yl)phenoxy]hexoxy]phenyl]pyrrole-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6/c1-2-20(34-22-11-7-19(8-12-22)28-25(31)15-16-26(28)32)4-3-17-33-21-9-5-18(6-10-21)27-23(29)13-14-24(27)30/h5-16,20H,2-4,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNMJGMHJHJEAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCOC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC3=CC=C(C=C3)N4C(=O)C=CC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00721667 |
Source
|
Record name | 1,1'-[Hexane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00721667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147299-73-8 |
Source
|
Record name | 1,1'-[Hexane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00721667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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